molecular formula C10H15NO5S B8638314 Agn-PC-0ngp71 CAS No. 720699-23-0

Agn-PC-0ngp71

Cat. No. B8638314
M. Wt: 261.30 g/mol
InChI Key: RJBWQPJXIGJVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agn-PC-0ngp71 is a useful research compound. Its molecular formula is C10H15NO5S and its molecular weight is 261.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Agn-PC-0ngp71 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Agn-PC-0ngp71 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

720699-23-0

Product Name

Agn-PC-0ngp71

Molecular Formula

C10H15NO5S

Molecular Weight

261.30 g/mol

IUPAC Name

3-[(3,4-dihydroxyphenyl)methylamino]propane-1-sulfonic acid

InChI

InChI=1S/C10H15NO5S/c12-9-3-2-8(6-10(9)13)7-11-4-1-5-17(14,15)16/h2-3,6,11-13H,1,4-5,7H2,(H,14,15,16)

InChI Key

RJBWQPJXIGJVBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNCCCS(=O)(=O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-dimethoxybenzylamine (2.2 mL, 15.0 mmol) in 2-butanone (20 mL) was added 1,3-propane sultone (1.98 g, 15.8 mmol). The mixture was stirred at reflux for 2 hours. The reaction mixture was cooled to room temperature. The solid was collected by filtration, washed with acetone (2×25 mL) and dried in vacuo. The crude product was suspended in 75% Acetone/MeOH (75 mL). The suspension was stirred at reflux for 30 sec.; the solid material was collected by filtration, washed with acetone (2×25 mL), and dried in vacuo. The solid (1.94 g, 6.7 mmol) was dissolved hydrobromic acid (48%, 27 mL). The solution was stirred at 100° C. for 4 h. The solvent was removed under reduced pressure. The residue was dissolved in water (20 mL). The aqueous phase was washed with CH2Cl2 (3×20 mL), and evaporated under educed pressure. The solid residue was suspended in hot MeOH (75 mL). The suspension was stirred at reflux for 30 sec.; the solid was collected by filtration, washed with 50% MeOH/acetone, and dried in vacuo. This allowed the isolation of compound S, 1.22 g (70%).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Two

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